N-Isobutyl-N-isonicotinoylglycine
Description
N-Isobutyl-N-isonicotinoylglycine is a synthetic glycine derivative featuring two distinct substituents on the nitrogen atom of the glycine backbone: an isobutyl group (a branched alkyl chain) and an isonicotinoyl group (a pyridine ring substituted at the 4-position). Its molecular formula is C₁₃H₁₇N₃O₃, with a molecular weight of 263.30 g/mol. Current research applications likely focus on its role as a synthetic intermediate or a candidate for structure-activity relationship (SAR) studies in drug discovery.
Properties
IUPAC Name |
2-[2-methylpropyl(pyridine-4-carbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9(2)7-14(8-11(15)16)12(17)10-3-5-13-6-4-10/h3-6,9H,7-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUABPIZKVCDYFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(=O)O)C(=O)C1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl-N-isonicotinoylglycine typically involves the reaction of isonicotinic acid with isobutylamine and glycine. The process can be carried out under mild conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to streamline the process. The exact methods can vary depending on the desired purity and scale of production.
Chemical Reactions Analysis
Types of Reactions
N-Isobutyl-N-isonicotinoylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isonicotinoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the isobutyl and isonicotinoyl groups.
Reduction: Reduced forms of the isonicotinoyl group.
Substitution: Substituted derivatives where the nucleophile replaces a functional group on the isonicotinoyl moiety.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N-Isobutyl-N-isonicotinoylglycine exerts its effects is not fully understood, but it is believed to interact with specific molecular targets and pathways. The isonicotinoyl group may play a role in binding to certain receptors or enzymes, modulating their activity. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-Isobutyl-N-isonicotinoylglycine with structurally related N-substituted glycine derivatives, emphasizing physicochemical properties, synthesis, and applications.
Table 1. Comparative Analysis of N-Substituted Glycine Derivatives
Structural and Functional Differences
In contrast, the 2-iodobenzoyl group in N-(2-Iodobenzoyl)glycine adds steric bulk and electron-withdrawing character, favoring applications in cross-coupling reactions or radiolabeling.
Synthesis Routes: this compound may be synthesized via sequential N-alkylation and acylation of glycine, whereas N-(2-Iodobenzoyl)glycine is typically prepared via direct acylation using 2-iodobenzoyl chloride under Schotten-Baumann conditions.
Stability and Handling: N-(2-Iodobenzoyl)glycine requires protection from light due to the labile C–I bond , whereas the pyridine and alkyl groups in this compound likely confer greater stability under ambient conditions.
Applications: N-(2-Iodobenzoyl)glycine serves as a precursor in organoiodine chemistry and metal-catalyzed reactions , while this compound’s applications remain exploratory, possibly in nicotinic acetylcholine receptor (nAChR) modulation or antimycobacterial agent development.
Research Findings and Trends
- Metabolic Considerations : The isobutyl group may reduce metabolic degradation compared to unsubstituted glycine derivatives, extending half-life in biological systems.
- Safety Profiles: N-(2-Iodobenzoyl)glycine requires stringent handling due to iodine-related toxicity , whereas this compound’s hazards are undocumented but likely align with standard organic compound precautions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
